molecular formula C20H12BrN3O5 B3671598 (4Z)-1-(4-bromophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione

(4Z)-1-(4-bromophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione

Cat. No.: B3671598
M. Wt: 454.2 g/mol
InChI Key: SUKOVVJQQVOGPI-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-1-(4-bromophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-bromophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione typically involves multiple steps:

    Formation of the Pyrazolidine-3,5-dione Core: This can be achieved through the reaction of hydrazine with maleic anhydride under controlled conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.

    Attachment of the Furan Ring: The furan ring is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Nitration of the Phenyl Ring: The nitrophenyl group is introduced via nitration using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-1-(4-bromophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of bromophenyl and nitrophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-bromophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and nitrophenyl groups can participate in various binding interactions, while the furan ring may enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione
  • (4Z)-1-(4-fluorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione

Uniqueness

Compared to similar compounds, (4Z)-1-(4-bromophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine, potentially leading to different biological and chemical properties.

Properties

IUPAC Name

(4Z)-1-(4-bromophenyl)-4-[[5-(4-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN3O5/c21-13-3-7-14(8-4-13)23-20(26)17(19(25)22-23)11-16-9-10-18(29-16)12-1-5-15(6-2-12)24(27)28/h1-11H,(H,22,25)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKOVVJQQVOGPI-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4Z)-1-(4-bromophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione
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(4Z)-1-(4-bromophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione
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(4Z)-1-(4-bromophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione
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(4Z)-1-(4-bromophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione

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